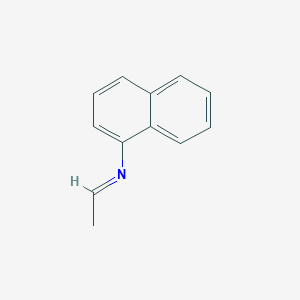
(1E)-N-(Naphthalen-1-yl)ethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N-(Naphthalen-1-yl)ethanimine: is an organic compound belonging to the class of naphthalenes, which are characterized by a naphthalene moiety consisting of two fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(Naphthalen-1-yl)ethanimine typically involves the reaction of naphthalene derivatives with ethanimine under specific conditions. One common method includes the condensation of naphthalen-1-amine with acetaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-(Naphthalen-1-yl)ethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1-carboxaldehyde.
Reduction: Reduction reactions can convert it to naphthalene-1-ethylamine.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Naphthalene-1-carboxaldehyde
Reduction: Naphthalene-1-ethylamine
Substitution: Various substituted naphthalenes depending on the reagent used.
Scientific Research Applications
(1E)-N-(Naphthalen-1-yl)ethanimine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1E)-N-(Naphthalen-1-yl)ethanimine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene: A simple aromatic hydrocarbon with two fused benzene rings.
Naphthalene-1-amine: A derivative of naphthalene with an amino group at the 1-position.
Naphthalene-1-carboxaldehyde: An oxidized form of naphthalene with an aldehyde group at the 1-position.
Uniqueness
(1E)-N-(Naphthalen-1-yl)ethanimine is unique due to its imine functional group, which imparts distinct chemical reactivity and potential biological activity compared to other naphthalene derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
52193-01-8 |
|---|---|
Molecular Formula |
C12H11N |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
N-naphthalen-1-ylethanimine |
InChI |
InChI=1S/C12H11N/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12/h2-9H,1H3 |
InChI Key |
RLXLPSPTFKBRGB-UHFFFAOYSA-N |
Canonical SMILES |
CC=NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


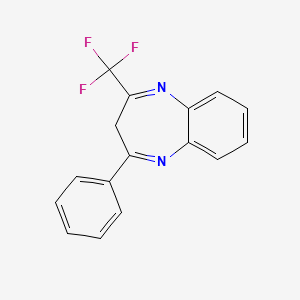
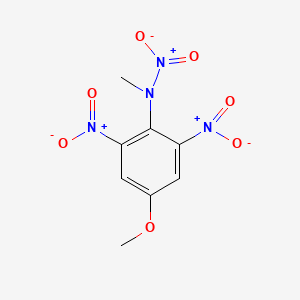
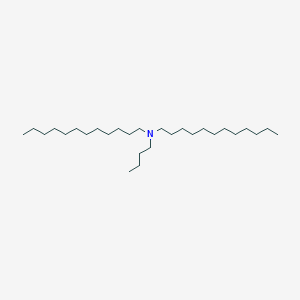
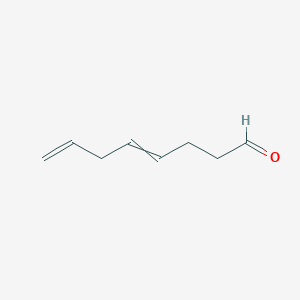
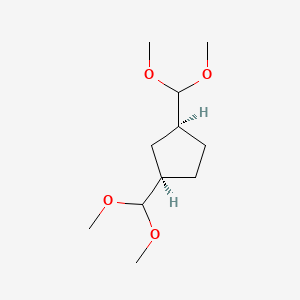





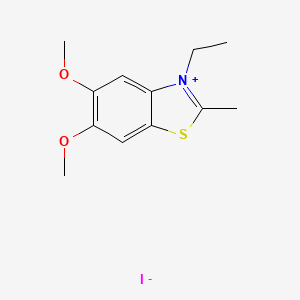

![Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester](/img/structure/B14633311.png)
![2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol](/img/structure/B14633316.png)
